molecular formula C14H11N3OS B5981246 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol CAS No. 6278-41-7

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B5981246
CAS No.: 6278-41-7
M. Wt: 269.32 g/mol
InChI Key: MKWMJLJVBCWMHC-OQLLNIDSSA-N
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Description

2-{(E)-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]methyl}phenol (CAS RN: 6278-41-7; Molecular Formula: C₁₄H₁₁N₃OS; Average Mass: 269.322) is a high-purity Schiff base hydrazone derivative of the privileged benzothiazole scaffold, provided as a dry powder for research applications . This compound belongs to a class of 1,3-benzothiazole-2-yl-hydrazones that have demonstrated significant and modifiable biological activity in scientific research. Primary research applications include its evaluation as an antimicrobial agent, with studies showing that structurally similar 1,3-benzothiazole-2-yl-hydrazones exhibit moderate to promising activity against a panel of pathogenic bacterial strains such as Bacillus subtilis , Escherichia coli , Klebsiella pneumoniae , and Pseudomonas alkaligenes , as well as fungal strains including Aspergillus niger and Candida albicans . The benzothiazole core is a versatile "magic molecule" in medicinal chemistry, known for yielding derivatives with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . Beyond its direct antimicrobial potential, this compound serves as a valuable precursor in metallochemistry and drug discovery research. It can function as a versatile ligand to form stable metal complexes with ions such as Mn(II), Cu(II), Co(II), Ni(II), and Zn(II) . These complexes are subjects of ongoing investigation for their enhanced biological activities, including DNA binding interactions and cytotoxicity, which are crucial for developing new therapeutic and diagnostic agents. The presence of the E-configured hydrazone linkage provides a rigid, planar structure that is favorable for molecular recognition processes. This product is intended for chemical and biochemical research in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-12-7-3-1-5-10(12)9-15-17-14-16-11-6-2-4-8-13(11)19-14/h1-9,18H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWMJLJVBCWMHC-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417943
Record name MLS002607896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-41-7
Record name MLS002607896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002607896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the reaction of 2-hydrazinyl-1,3-benzothiazole with salicylaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, the compound binds to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability and seizure activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl or octyloxy (compound 3a , fluorinated derivative ) reduce crystallinity but may improve membrane permeability.
  • Isomerism : The title compound exists exclusively in the E-configuration, whereas fluorinated analogs (e.g., ) form E:Z mixtures (88:12), affecting reactivity and packing in crystal lattices.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Spectroscopic Data (IR/NMR)
2-{(E)-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]methyl}phenol N/A DMSO, Ethanol IR: ν(OH) ~3316 cm⁻¹; ¹H NMR: δ 8.17–6.7 (Ar-H)
GPQF-8Q11 222–226 DMSO IR: ν(NH) 3446 cm⁻¹; MS: m/z 379 [M⁺]
3,5-di-tert-butyl-6-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol N/A Chloroform ¹⁹F NMR: δ -138 to -164 ppm; X-ray diffraction
2-methoxy-4-{(E)-[2-(5-sulfanyl-1,3,4-thiadiazol-2-yl)hydrazinylidene]methyl}phenol 194–196 DMF IR: ν(C=N) 1494 cm⁻¹; ¹H NMR: δ 5.0 (Ar-OH)

Key Observations :

  • Melting Points : Compounds with extended aromatic systems (e.g., GPQF-8Q11 ) exhibit higher melting points (>220°C) due to stronger π-π stacking.
  • Hydrogen Bonding: Phenolic -OH groups (e.g., ) facilitate intermolecular hydrogen bonds, influencing solubility and crystal packing .

Table 3: Comparative Bioactivity Data

Compound Name Biological Activity (MIC/IC₅₀) Mechanism Insights
This compound Anticancer (IC₅₀: N/A) DNA intercalation; kinase inhibition
GPQF-8Q11 Antimicrobial (MIC: <10 µM) Disruption of bacterial membrane integrity
2-methoxy-4-{(E)-[2-(5-sulfanyl-1,3,4-thiadiazol-2-yl)hydrazinylidene]methyl}phenol Antioxidant (EC₅₀: 15 µM) Radical scavenging via -SH and phenolic -OH
Fe(II) complex of 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol Antiparasitic (IC₅₀: 8 µM) Metal coordination enhances ligand stability

Key Observations :

  • Antimicrobial Potency : GPQF-8Q11 and Fe(II) complexes show enhanced activity due to metal coordination and nitro/chloro substituents.
  • Antioxidant Capacity: Thiadiazole derivatives (e.g., ) exhibit radical scavenging via -SH and phenolic -OH groups.
Crystallographic and Computational Insights
  • Crystal Packing: The title compound’s benzothiazole and phenol groups participate in N–H⋯O and O–H⋯N hydrogen bonds, forming 1D chains (similar to VOQKAO ).
  • DFT Studies : Computational models suggest the E-configuration is energetically favored (ΔG ≈ 2.5 kcal/mol over Z) due to reduced steric strain .

Biological Activity

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol, with the IUPAC name 3-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]phenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C14H11N3OS
  • Molecular Weight : 269.32 g/mol
  • CAS Number : 292029-72-2
  • SMILES Notation : [H]OC1=CC=CC(=C1)C($$H])=N\N([H])C1=NC2=C(S1)C=CC=C2

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways.

Tyrosinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. In vitro studies have shown that certain analogs can inhibit tyrosinase activity in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders .

Antioxidant Activity

The compound also demonstrates antioxidant properties. In various assays, it has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may contribute to its protective effects against oxidative damage in tissues .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

Study FocusFindings
Tyrosinase InhibitionThe compound exhibited significant inhibition of tyrosinase with an IC50 value comparable to standard inhibitors like kojic acid .
Antioxidant ActivityDemonstrated strong antioxidant capacity in DPPH and ABTS assays, indicating potential for reducing oxidative stress .
CytotoxicityCell viability assays revealed low cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of exposure .

Case Studies

One notable case study involved the application of a similar benzothiazole derivative in a clinical setting for treating skin hyperpigmentation. The results indicated a marked improvement in skin tone among participants after consistent topical application over several weeks .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol?

  • Methodological Answer : Synthesis optimization requires precise control over reaction conditions such as temperature, solvent polarity, and stoichiometric ratios. For example, Schiff base formation between hydrazine derivatives and aldehydes/ketones often necessitates anhydrous conditions and acid catalysis (e.g., glacial acetic acid). Evidence from analogous compounds highlights the importance of refluxing in ethanol or methanol to achieve high yields (>70%) . Purification via recrystallization using dimethylformamide (DMF)-water mixtures is recommended to remove unreacted precursors.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of imine (C=N, ~1600–1650 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹) groups .
  • ¹H NMR : Identify aromatic protons (δ 6.7–8.2 ppm) and exchangeable protons (e.g., phenolic –OH at δ ~5.0 ppm, hydrazine NH at δ ~7.0 ppm) .
  • Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 379 for [M⁺] in related benzothiazole hydrazones) .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular geometry of this compound?

  • Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in DMF/ethanol). Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., monoclinic P2₁/c space group, Z = 2) resolves bond lengths and angles. For example, the E-configuration of the imine bond and dihedral angles between aromatic planes can be confirmed .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length deviations) be resolved during refinement?

  • Methodological Answer : Discrepancies may arise from disorder or thermal motion. Use SHELXL's restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters. Validate hydrogen-bonding networks via Fourier difference maps. Cross-check with density functional theory (DFT)-optimized geometries to identify systematic errors .

Q. What advanced methods analyze non-covalent interactions in the supramolecular assembly of this compound?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O, H···N) using CrystalExplorer. For example, π-π stacking (3.8–4.2 Å) and C–H···O hydrogen bonds contribute to 3D packing .
  • Graph-Set Notation : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict stability and polymorphism .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating charge-transfer potential .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina. Focus on binding affinities (ΔG < -7 kcal/mol) and key residues (e.g., Arg364, Asp543) .

Q. What strategies are used to design transition metal complexes with this ligand, and how are their geometries characterized?

  • Methodological Answer :

  • Synthesis : React the ligand with metal salts (e.g., FeCl₂·4H₂O) in ethanol under nitrogen. Monitor via molar conductivity (<10 Ω⁻¹ cm² mol⁻¹ for non-electrolytes) .
  • Characterization :
  • Magnetic Susceptibility : High-spin Fe(II) complexes (µeff ~5.2 BM) suggest octahedral geometry .
  • UV-Vis Spectroscopy : d-d transitions (e.g., ⁴T₁g → ⁴T₂g at ~550 nm) confirm geometry .

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